Product packaging for 2'-Fluoro-2'-deoxycytidine hydrochloride(Cat. No.:)

2'-Fluoro-2'-deoxycytidine hydrochloride

Cat. No.: B8495245
M. Wt: 281.67 g/mol
InChI Key: AOHUNXMLBSSCKF-IAIGYFSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluorinated Nucleoside Chemistry

Fluorinated nucleosides represent a critical class of modified nucleosides with significant therapeutic potential against viral infections and cancer. oup.comresearchgate.net The strategic incorporation of fluorine, the most electronegative element, into a nucleoside structure can profoundly alter its biological activity. mdpi.com Specifically, placing a fluorine atom at the 2'-position of the sugar moiety modifies the stereo-electronic properties of the ribose ring, which can lock the sugar into a specific conformation. oup.com This conformational rigidity can influence how the nucleoside analog interacts with enzymes such as polymerases and kinases, which are crucial for DNA and RNA synthesis.

The substitution of a hydroxyl group with fluorine at the 2'-position offers several advantages in drug design:

Increased Stability : 2'-fluoro nucleosides exhibit enhanced stability against degradation by nucleases, enzymes that cleave the phosphodiester bonds in nucleic acids. oup.com This increased stability prolongs the compound's presence in biological systems.

Altered Biological Activity : The fluorine atom can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its uptake by cells and its interaction with target enzymes. researchgate.netmdpi.com

Bioisosterism : Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its size is similar to that of a hydrogen atom, allowing it to fit into enzyme active sites, while its electronic properties can mimic aspects of a hydroxyl group. oup.com

Within this chemical context, 2'-Fluoro-2'-deoxycytidine (2'-FdC) stands out as a significant pyrimidine (B1678525) analog that has demonstrated a range of antiviral and antitumor activities. oup.com

Historical Development and Early Research Directions of 2'-Fluoro Nucleosides

The exploration of 2'-fluoro nucleosides dates back to the early 1960s. In 1961, Codington and his colleagues reported the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (B118953) (2'-FdU). oup.com This pioneering work opened a new avenue in nucleoside chemistry. A key early finding was that these compounds were resistant to enzymatic degradation. oup.com

Subsequently, Fox and his research group developed methods for synthesizing a series of 2'-deoxy-2'-fluoro analogs, including those of uridine (B1682114) and cytidine. mdpi.comnih.gov A standard method involved the treatment of 2,2'-anhydro nucleosides with hydrogen fluoride, which effectively introduced the fluorine atom at the 2'-position of the sugar ring. nih.gov

Early research focused on evaluating the biological activities of these novel compounds, particularly their potential as antiviral and anticancer agents. mdpi.com 2'-Fluoro-2'-deoxycytidine emerged from this research as a compound of interest due to its notable biological effects, which spurred further investigation into its mechanisms of action and potential applications. oup.com

Role as a Foundational Nucleoside Analog for Biomedical Investigations

2'-Fluoro-2'-deoxycytidine has established itself as a foundational molecule in biomedical research, serving as a critical tool and a starting point for the development of other analogs. broadpharm.com Its antiviral properties have been a primary focus of investigation.

Research has demonstrated the activity of 2'-Fluoro-2'-deoxycytidine against a variety of viruses. For instance, it has been shown to reduce the replication of several herpes viruses. caymanchem.com It also inhibits the replication of various influenza A and B virus subtypes in cell cultures. caymanchem.com Furthermore, it has exhibited activity against the Hepatitis C virus (HCV) replicon. oup.com

The table below summarizes some of the reported in vitro antiviral activities of 2'-Fluoro-2'-deoxycytidine.

Virus TargetCell LineActivity MetricResult
Hepatitis C Virus (HCV)N/AEC₉₀5.0 µM oup.com
SARS-CoV-2N/AEC₅₀175.2 µM oup.com
Influenza A (H1N1)MDCKIC₅₀3.2 µM caymanchem.com
Influenza A (H3N2)MDCKIC₅₀0.59 µM caymanchem.com
Influenza A (H5N1)MDCKIC₅₀1.4 µM caymanchem.com
Influenza BMDCKIC₅₀1.9 µM caymanchem.com
Herpes Simplex Virus 1 (HSV-1)BHK-21Replication ReductionEffective at 5-20 µg/ml caymanchem.com
Herpes Simplex Virus 2 (HSV-2)BHK-21Replication ReductionEffective at 5-20 µg/ml caymanchem.com

EC₅₀/EC₉₀: 50%/90% effective concentration; IC₅₀: 50% inhibitory concentration.

Beyond its direct antiviral potential, 2'-Fluoro-2'-deoxycytidine serves as a crucial scaffold for structure-activity relationship (SAR) studies. oup.com Researchers modify its structure, for example by adding substituents to the nucleobase or the sugar, to develop new analogs with improved potency, selectivity, and pharmacokinetic profiles. Because of issues like poor selectivity observed with the parent compound, these SAR studies are essential for optimizing the therapeutic potential of this class of nucleoside analogs. oup.com This role as a foundational research compound underscores its importance in the ongoing quest for novel antiviral and anticancer drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13ClFN3O4 B8495245 2'-Fluoro-2'-deoxycytidine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13ClFN3O4

Molecular Weight

281.67 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C9H12FN3O4.ClH/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H/t4-,6-,7-,8-;/m1./s1

InChI Key

AOHUNXMLBSSCKF-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F.Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Fluoro 2 Deoxycytidine

Strategies for 2'-Fluoro Modified Nucleoside Synthesisiu.eduoup.comnih.gov

The synthesis of fluorinated nucleosides can be broadly categorized into two primary approaches: the direct fluorination of a pre-existing nucleoside and the convergent method, which involves coupling a fluorine-substituted sugar with a heterocyclic base. nih.govmdpi.com The direct fluorination method is a linear process that typically retains the original stereochemistry of the starting nucleoside. mdpi.com Conversely, the convergent approach offers flexibility in modifying the sugar moiety but can present challenges in controlling the stereoselectivity of the N-glycosylation step. nih.govmdpi.com

Polymerase-Directed Synthesis Approachesnih.gov

An enzymatic approach for creating nucleic acids containing 2'-fluoro modifications involves the use of polymerase enzymes. nih.gov This method utilizes 2'-fluoronucleoside triphosphates as substrates for DNA or RNA polymerases, which incorporate them into a growing nucleic acid chain. oup.comnih.gov This technique is valuable for producing long strands of 2'-fluoro-modified DNA or RNA for research and therapeutic applications, such as aptamers and siRNAs. iu.eduoup.com

Research has identified several thermostable DNA polymerases capable of efficiently incorporating these modified nucleotides. oup.comnih.gov The ability of these enzymes to utilize 2'-fluoro analogs alongside standard dideoxy terminators also enables Sanger-type sequencing of the modified DNA. oup.com The RNA polymerase from the marine cyanophage Syn5 has also been noted for its intrinsically low discrimination against 2'-fluoro-deoxynucleoside triphosphates (2'-F-dNTPs), especially 2'-F-dCMP, making it an effective biocatalyst for synthesizing 2'-fluoro RNA. nih.gov

Table 1: Polymerases Capable of Incorporating 2'-Fluoronucleotides

Polymerase Type Notable Characteristics
Pfu (exo-) Thermostable DNA Polymerase Efficiently incorporates 2'-fluoronucleotides. oup.comnih.gov
Vent (exo-) Thermostable DNA Polymerase Efficiently incorporates 2'-fluoronucleotides. oup.comnih.gov
Deep Vent (exo-) Thermostable DNA Polymerase Efficiently incorporates 2'-fluoronucleotides. oup.comnih.gov
UlTma Thermostable DNA Polymerase Considered the best among tested enzymes for incorporating 2'-fluoronucleotides in conjunction with dideoxy terminators for sequencing. oup.comnih.gov
Syn5 RNA Polymerase RNA Polymerase Exhibits low discrimination against 2'-F-dNTPs, particularly 2'-F-dCMP. nih.gov

Chemical Derivatization Techniquesnih.gov

Chemical derivatization provides a robust and versatile route to 2'-Fluoro-2'-deoxycytidine and its analogs. A common strategy involves the conversion of a more readily available nucleoside, such as uridine (B1682114), into the desired cytidine derivative. iu.edu This multi-step process requires careful protection and deprotection of reactive functional groups to ensure the desired outcome.

A representative synthesis starts with a protected 2'-deoxy-2'-fluoro-β-L-uridine derivative. iu.edu The process involves protecting the 3'-hydroxyl group, activating the 4-position carbonyl of the uracil base, and then converting it to a cytidine via an amination reaction. iu.edu Subsequent protection of the exocyclic amino group and deprotection of the 3'-hydroxyl group yields the target nucleoside, which can be further converted into a phosphoramidite building block for oligonucleotide synthesis. iu.edu

Table 2: Example of a Chemical Synthesis Route for a 2'-Fluoro-2'-deoxycytidine Analog

Step Description Starting Material Key Reagents Product
1 3'-Hydroxyl Protection (4,4′-dimethoxytrityl)-2′-deoxy-2′-fluoro-β-L-uridine tert-butyldimethylsilyl (TBDMS) chloride 3'-TBDMS protected uridine derivative iu.edu
2 Uracil Activation 3'-TBDMS protected uridine derivative Triisopropylbenzenesulfonyl (TPS) chloride Activated L-uridine nucleoside analog iu.edu
3 Amination Activated L-uridine nucleoside analog Concentrated ammonium hydroxide L-cytidine derivative iu.edu
4 Final Protection/Deprotection L-cytidine derivative Benzoyl (Bz) chloride, Tetrabutylammonium fluoride (TBAF) N-benzoyl-2'-deoxy-2'-fluoro-β-L-cytidine iu.edu

Diethylaminosulfur Trifluoride (DAST) Fluorination Methodsiu.edu

Diethylaminosulfur trifluoride (DAST) is a highly versatile and widely used fluorinating agent in nucleoside chemistry. nih.govtandfonline.com It facilitates the direct, one-step replacement of a hydroxyl group with a fluorine atom. nih.gov This nucleophilic fluorination reaction is effective for primary, secondary, and tertiary alcohols. nih.gov For most substrates, the reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the reaction center. nih.govresearchgate.net The fluorination of an arabinonucleoside with DAST is considered a more versatile method for introducing a 2'-α-fluorine than the fluorination of 2,2'-anhydronucleosides. nih.gov This method was instrumental in the synthesis of β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a potent antiviral agent. oup.com

Regioselective and Stereoselective Synthesis of 2'-Fluorinated Nucleosidesoup.comtandfonline.com

Achieving regioselectivity and stereoselectivity is critical in the synthesis of nucleoside analogs to ensure the desired biological activity. The introduction of a fluorine atom at the C2' position must be accomplished with precise control over its spatial orientation (α or β). The synthetic strategy chosen heavily influences the stereochemical outcome. nih.gov

For instance, the DAST fluorination of an arabinonucleoside is a versatile method for achieving 2'-α-fluorination. nih.gov A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides has also been developed, highlighting the importance of controlling stereochemistry from the outset of the synthetic route. acs.org The limitation of the convergent synthesis approach is often poor stereoselectivity during the glycosylation step, unless the carbohydrate precursor possesses a directing group at the C2 position to favor the desired anomer. nih.gov

Synthesis of Analogs and Prodrugs based on 2'-Fluoro-2'-deoxycytidine Scaffoldsiu.eduoup.comresearchgate.net

The 2'-Fluoro-2'-deoxycytidine scaffold serves as a valuable starting point for the synthesis of a wide range of analogs and prodrugs designed to enhance therapeutic properties. nih.gov Modifications at other positions of the sugar ring or the nucleobase can modulate the compound's activity, selectivity, and pharmacokinetic profile. nih.gov For example, a series of novel 4'-modified-2'-deoxy-2'-fluoro nucleosides have been synthesized based on the structure of known antiviral agents. nih.gov

Prodrug strategies are also commonly employed to improve the delivery and cellular uptake of nucleoside analogs. The phosphoramidate ProTide technology is one such approach, where the phosphate group is masked with protecting groups that are cleaved inside the cell to release the active, phosphorylated form of the drug. nih.gov

Synthesis of 2'-C-Methylcytidine Derivativesiu.eduresearchgate.net

A prominent and therapeutically significant analog derived from the 2'-fluoro-2'-deoxycytidine scaffold is β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130). oup.comasm.orgnih.gov This compound has demonstrated potent and selective inhibitory activity against the hepatitis C virus (HCV) RNA polymerase. asm.orgnih.gov Its synthesis was accomplished through a DAST fluorination reaction. oup.com The addition of the 2'-C-methyl group, in combination with the 2'-fluoro substituent, significantly impacts the nucleoside's conformation and its interaction with viral enzymes. nih.gov Further metabolic studies have shown that PSI-6130 is anabolized in cells to its active 5'-triphosphate form. asm.orgnih.gov Interestingly, a second metabolic pathway exists where the monophosphate of PSI-6130 is deaminated to form the corresponding uridine monophosphate, which is then phosphorylated to the active triphosphate of β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). asm.orgnih.gov

Table 3: Key Analogs and Prodrugs Based on 2'-Fluoro-2'-deoxycytidine

Compound Name Modification Significance
4'-Chloromethyl-2'-deoxy-2'-fluorocytidine (ALS-8112) 4'-chloromethyl group addition Serves as a scaffold for novel 4'-substituted analogs with potential antiviral activity. nih.gov
Phosphoramidate ProTides Masked phosphate group Prodrug approach to enhance cell permeability and delivery of the active nucleoside monophosphate. nih.gov
β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) 2'-C-methyl group addition Potent and selective inhibitor of Hepatitis C Virus (HCV) replication. oup.comasm.orgnih.gov
β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206) 2'-C-methyl group and conversion of cytidine to uridine An active metabolite of PSI-6130, also a potent inhibitor of the HCV polymerase. asm.orgnih.gov

Phosphoramidate Prodrug Design

The core principle behind the phosphoramidate prodrug strategy is to transiently mask the negatively charged phosphate group of a nucleotide analogue. This modification increases the lipophilicity of the molecule, thereby facilitating its passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate moiety is designed to be enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This intracellular delivery mechanism effectively bypasses the often inefficient initial phosphorylation step, which can be a rate-limiting factor for the activation of many nucleoside analogues.

The general structure of a phosphoramidate prodrug of 2'-Fluoro-2'-deoxycytidine consists of three key components:

The 2'-Fluoro-2'-deoxycytidine nucleoside: The core pharmacophore.

An amino acid ester: This component is typically hydrolyzed by intracellular esterases. The choice of amino acid can influence the rate of hydrolysis and cellular uptake.

An aryl or substituted aryl group: This moiety acts as a leaving group during the intracellular activation cascade. Its electronic properties can be fine-tuned to modulate the stability and activation rate of the prodrug.

The synthesis of these complex molecules requires sophisticated chemical strategies to achieve the desired regioselectivity and stereochemistry at the phosphorus center.

Detailed Research Findings

The synthesis of phosphoramidate prodrugs of 2'-Fluoro-2'-deoxycytidine analogues has been explored in the context of developing potent antiviral agents, particularly against Hepatitis C virus (HCV) and other RNA viruses. Research has focused on modifying both the amino acid and the aryl portions of the phosphoramidate moiety to optimize biological activity and pharmacokinetic properties.

For instance, in the development of antiviral nucleoside analogues, various amino acid esters, such as L-alanine, L-valine, and L-isoleucine, have been coupled with different substituted phenyl groups to create a library of phosphoramidate derivatives. The resulting diastereomeric mixtures at the phosphorus center are often separated and evaluated individually, as the stereochemistry can significantly impact the biological activity.

One common synthetic route involves the reaction of the parent nucleoside with a phosphorylating agent, such as a substituted phenyl phosphorodichloridate, followed by the addition of the desired amino acid ester. The reaction conditions, including the choice of solvent, base, and temperature, are critical for achieving good yields and diastereoselectivity.

While specific data on phosphoramidate prodrugs of 2'-Fluoro-2'-deoxycytidine hydrochloride are not extensively available in publicly accessible literature, studies on closely related analogues provide valuable insights. For example, research on 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides has detailed the synthesis of their phosphoramidate prodrugs. nih.gov In these studies, selected nucleosides were treated with phenyl (methoxy-L-alaninyl) phosphorochloridate to yield the corresponding phosphoramidate prodrugs. nih.gov However, in this particular study, the synthesized phosphoramidate prodrugs did not exhibit the expected anti-HCV activity, suggesting that the intracellular delivery and/or subsequent metabolism of these specific derivatives were not optimal. nih.gov

Further investigations into cyclic phosphoramidate prodrugs of related 2'-deoxy-2'-fluoro-2'-C-methylguanosine analogues have demonstrated the potential of this approach for delivering the active triphosphate into peripheral blood mononuclear cells (PBMCs), a key target for viruses like Dengue. nih.gov These studies highlight the importance of tailoring the prodrug moiety for specific cellular targets.

Below are interactive data tables summarizing hypothetical research findings based on typical structure-activity relationship (SAR) studies of nucleoside phosphoramidate prodrugs. These tables illustrate the type of data generated in such research.

Table 1: Antiviral Activity of 2'-Fluoro-2'-deoxycytidine Phosphoramidate Derivatives with Varying Amino Acid Esters
Compound IDAmino Acid EsterAryl GroupEC50 (µM) - HCV Replicon AssayCC50 (µM) - Huh-7 cellsSelectivity Index (SI = CC50/EC50)
2-FdC-PA-1L-Alanine isopropyl esterPhenyl1.5>100>66.7
2-FdC-PA-2L-Valine methyl esterPhenyl2.8>100>35.7
2-FdC-PA-3Glycine ethyl esterPhenyl8.2>100>12.2
2-FdC-PA-4L-Phenylalanine methyl esterPhenyl0.98594.4
Table 2: Influence of Aryl Substituents on the Antiviral Activity of 2'-Fluoro-2'-deoxycytidine L-Alanine Isopropyl Ester Phosphoramidates
Compound IDAmino Acid EsterAryl GroupEC50 (µM) - Dengue Virus AssayCC50 (µM) - Vero cellsSelectivity Index (SI = CC50/EC50)
2-FdC-PA-5L-Alanine isopropyl esterPhenyl3.1>150>48.4
2-FdC-PA-6L-Alanine isopropyl ester4-Nitrophenyl1.8>150>83.3
2-FdC-PA-7L-Alanine isopropyl ester4-Chlorophenyl2.5>150>60.0
2-FdC-PA-8L-Alanine isopropyl esterNaphthyl0.7120171.4

Biochemical Metabolism and Enzymatic Interactions of 2 Fluoro 2 Deoxycytidine

Cellular Uptake and Transport Mechanisms of Nucleoside Analogs

The cellular uptake of hydrophilic nucleoside analogs like 2'-Fluoro-2'-deoxycytidine is a critical first step and is mediated by specialized membrane proteins known as nucleoside transporters. These transporters belong to two main families: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). The expression and activity of these transporters can significantly influence the intracellular concentration and, consequently, the efficacy of nucleoside analogs.

Equilibrative Nucleoside Transporters (ENTs), part of the SLC29 gene family, facilitate the bidirectional transport of nucleosides and nucleobases across the cell membrane, driven by the concentration gradient. The two best-characterized members are hENT1 and hENT2. While both are broadly selective for purine and pyrimidine (B1678525) nucleosides, hENT1 is notably sensitive to inhibition by nitrobenzylthioinosine (NBMPR), whereas hENT2 is less sensitive nih.gov.

TransporterSubstrateKm (µM)
hENT1Cytidine165 ± 25
hENT2Cytidine1270 ± 210

Concentrative Nucleoside Transporters (CNTs), belonging to the SLC28 gene family, are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. There are three main types in humans: hCNT1, hCNT2, and hCNT3. They exhibit substrate specificity, with hCNT1 preferentially transporting pyrimidine nucleosides, hCNT2 favoring purine nucleosides and uridine (B1682114), and hCNT3 transporting both purines and pyrimidines nih.gov.

Studies on the related compound 5-fluoro-2'-deoxyuridine have shown it to be a substrate for hCNT2, with a reported Ki value of 82 µM nih.gov. While direct kinetic data for 2'-Fluoro-2'-deoxycytidine transport via CNTs is scarce, the expression of these transporters, particularly hCNT1 and hCNT3, is considered important for the uptake of pyrimidine-based nucleoside analogs nih.govnih.gov. The sodium-to-nucleoside coupling ratio is 1:1 for hCNT1 and hCNT2, and 2:1 for hCNT3 nih.gov.

Intracellular Anabolism to Active Triphosphate Forms

Once inside the cell, 2'-Fluoro-2'-deoxycytidine must undergo a series of phosphorylation steps to be converted into its pharmacologically active triphosphate form. This metabolic activation is a sequential process catalyzed by several intracellular kinases.

The initial and rate-limiting step in the activation of 2'-Fluoro-2'-deoxycytidine is the phosphorylation to its 5'-monophosphate form, a reaction catalyzed by deoxycytidine kinase (dCK) wikipedia.org. dCK is a key enzyme in the nucleoside salvage pathway, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine uniprot.org.

Research has shown that 2'-deoxy-2'-fluorocytidine is a good substrate for human dCK. In one study, the phosphorylation efficiency of 2'-deoxy-2'-fluorocytidine was found to be similar to that of the natural substrate, 2'-deoxycytidine (B1670253) nih.gov. Another study reported that the substrate activity of 2'-fluoro-dC was greater than that of other cytosine nucleoside analogs like araC nih.gov. For the related compound gemcitabine, the Km value for dCK is 4.6 µM, which is comparable to the Km for the natural substrate deoxycytidine (1.5 µM) nih.gov.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Human dCK2'-deoxycytidine0.5 ± 0.18.0 ± 0.316
Human dCK2'-deoxy-2'-fluorocytidine2.5 ± 0.510.0 ± 0.54.0
Human dCKGemcitabine22 ± 37.7 ± 0.20.35

Note: Data for 2'-deoxycytidine, 2'-deoxy-2'-fluorocytidine, and Gemcitabine are from a study by Amblard et al. (2009) nih.gov.

Following the initial phosphorylation by dCK, the resulting 2'-Fluoro-2'-deoxycytidine monophosphate is further phosphorylated to the diphosphate (B83284) form by uridine/cytidine monophosphate kinase (UMP/CMPK) nih.govnih.gov. This enzyme is crucial for the synthesis of pyrimidine nucleoside diphosphates required for nucleic acid synthesis nih.gov. Human UMP/CMPK can phosphorylate a variety of deoxycytidine analog monophosphates nih.gov.

The final phosphorylation step, converting the diphosphate to the active triphosphate form, is catalyzed by nucleoside diphosphate kinase (NDPK) wikipedia.org. NDPK is a broadly specific enzyme that facilitates the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate wikipedia.org.

In addition to the primary activation pathway, alternative metabolic routes can influence the fate of 2'-Fluoro-2'-deoxycytidine. One such pathway involves the deamination of the cytidine base to a uridine base. While the parent nucleoside can be a substrate for cytidine deaminase, a significant alternative pathway involves the deamination of the monophosphorylated form asm.org.

For a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, it has been shown that its monophosphate form can be deaminated by deoxycytidylate deaminase to form the corresponding uridine monophosphate analog. This uridine congener can then be further phosphorylated to its active triphosphate form nih.govnih.gov. This pathway highlights the complexity of the intracellular metabolism of fluorinated cytidine analogs and the potential for the formation of multiple active metabolites. Studies with 5-fluoro-2'-deoxycytidine have also demonstrated its metabolism to 5-fluoro-2'-deoxyuridylate via two pathways: one involving deoxycytidine kinase followed by deoxycytidylate deaminase, and the other involving cytidine deaminase followed by thymidine (B127349) kinase nih.gov.

Enzymatic Deamination and Inactivation Pathways of 2'-Fluoro-2'-deoxycytidine

A critical aspect of the metabolism of 2'-Fluoro-2'-deoxycytidine and other nucleoside analogs is their susceptibility to enzymatic deamination, a process that can lead to their inactivation. This metabolic pathway is primarily mediated by cytidine deaminase (CDA), an enzyme prevalent in the pyrimidine salvage pathway. escholarship.org CDA catalyzes the hydrolytic deamination of cytidine and 2'-deoxycytidine, converting them into uridine and 2'-deoxyuridine, respectively. escholarship.org This enzymatic action poses a significant challenge for the efficacy of various chemotherapeutic nucleoside analogs, such as gemcitabine and decitabine, as it converts them into less active or inactive forms. escholarship.org

Cytidine Deaminase Activity and Substrate Efficiency

2'-Fluoro-2'-deoxycytidine has been identified as a substrate for human cytidine deaminase (CDA). asm.org The efficiency with which an enzyme converts a substrate into a product is often measured by its catalytic efficiency, represented by the kcat/Km value. Studies comparing various cytidine nucleosides have shown that 2'-Fluoro-2'-deoxycytidine is a proficient substrate for this enzyme. asm.org

Research has demonstrated that the catalytic efficiency (kcat/Km) for 2'-Fluoro-2'-deoxycytidine is 0.14 μM⁻¹ s⁻¹, a value remarkably similar to those of the natural substrates cytidine and 2'-deoxycytidine. asm.org This indicates that the 2'-fluoro substitution on the deoxyribose sugar does not significantly impede the compound's recognition and processing by human cytidine deaminase. asm.org In contrast, other modifications, such as a 2'-C-methyl group, have been shown to dramatically decrease the enzyme's efficiency by as much as 2,000-fold. asm.org

Table 1: Catalytic Efficiency of Human Cytidine Deaminase with Various Substrates asm.org

Substrate Km (μM) kcat (s⁻¹) kcat/Km (μM⁻¹ s⁻¹)
Cytidine 100 ± 10 18 ± 0.6 0.18
2'-Deoxycytidine 110 ± 10 18 ± 0.6 0.16
2'-Fluoro-2'-deoxycytidine 120 ± 20 17 ± 1.0 0.14
2'-C-Methylcytidine 1,400 ± 200 0.12 ± 0.01 0.00009
PSI-6130 9,400 ± 1,400 0.76 ± 0.05 0.00008

The data clearly illustrates that 2'-Fluoro-2'-deoxycytidine is an efficient substrate for CDA, comparable to endogenous nucleosides. This rapid deamination can lead to its inactivation, thereby diminishing its potential therapeutic effects. escholarship.orgasm.org

Strategies to Counteract Deamination through Inhibitors

Given that enzymatic deamination by cytidine deaminase (CDA) can inactivate 2'-Fluoro-2'-deoxycytidine, a primary strategy to enhance its efficacy is the co-administration of CDA inhibitors. escholarship.orgnih.gov This approach aims to block the metabolic inactivation pathway, thereby increasing the bioavailability and maintaining higher concentrations of the active compound. aacrjournals.org

One of the most extensively studied inhibitors of cytidine deaminase is tetrahydrouridine (THU). nih.govaacrjournals.orgresearchgate.net THU is a potent inhibitor that has been investigated in combination with other nucleoside analogs, such as 5-fluoro-2'-deoxycytidine and gemcitabine (2',2'-difluoro-2'-deoxycytidine), to prevent their rapid degradation. nih.govaacrjournals.orgresearchgate.net By inhibiting the first-pass metabolism in the gut and liver where CDA is abundant, THU can significantly increase the oral bioavailability of these drugs. aacrjournals.org For instance, co-administration of THU was shown to increase the oral bioavailability of gemcitabine from 10% to 40% in mice. aacrjournals.org

The rationale for using CDA inhibitors is to direct the metabolism of the nucleoside analog toward its desired activation pathways, such as phosphorylation by deoxycytidine kinase, rather than the inactivation pathway of deamination. nih.gov Clinical studies have demonstrated that co-administration with THU can effectively inhibit the metabolism of compounds like 5-fluoro-2'-deoxycytidine. researchgate.net Other known inhibitors of CDA, such as zebularine, also serve as tools for studying and mitigating this deamination process. escholarship.orgrsc.org Therefore, combining 2'-Fluoro-2'-deoxycytidine with a CDA inhibitor like tetrahydrouridine represents a viable strategy to counteract its enzymatic inactivation and enhance its therapeutic potential. nih.gov

Molecular Mechanisms of Biological Action of 2 Fluoro 2 Deoxycytidine and Its Analogs

Inhibition of Viral Replication Enzymes

2'-Fluoro-2'-deoxycytidine (2'-FdC) exerts its antiviral effects primarily through the inhibition of viral replication enzymes. As a nucleoside analog, it undergoes intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite then competes with the natural corresponding deoxycytidine triphosphate for incorporation into the nascent viral nucleic acid chain by the viral polymerase. The incorporation of the 2'-FdC triphosphate can lead to chain termination or interfere with the proper functioning of the polymerase, thereby halting viral replication.

Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (NS5B RdRp) Inhibition

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome. researchgate.netnih.gov This enzyme represents a prime target for antiviral therapies. wikipedia.org While direct studies on 2'-Fluoro-2'-deoxycytidine's inhibition of NS5B RdRp are not extensively detailed in the provided search results, the mechanism can be inferred from the actions of a closely related and well-studied analog, β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130).

PSI-6130 is a potent inhibitor of HCV RNA replication. nih.govnih.gov For it to exert its antiviral activity, it must be converted intracellularly to its 5'-triphosphate form. nih.gov This active metabolite then acts as a competitive inhibitor of the HCV NS5B RdRp. nih.gov The incorporation of the triphosphate form of PSI-6130 into the growing RNA chain functions as a non-obligate chain terminator, effectively stopping viral RNA synthesis. nih.govnih.gov The metabolism of PSI-6130 can also lead to the formation of its uridine (B1682114) counterpart's 5'-triphosphate, which also acts as a potent inhibitor of the HCV RdRp. nih.gov The antiviral activity of PSI-6130 in cell-based assays can be reversed by the addition of exogenous 2'-deoxycytidine (B1670253), which competes for the same phosphorylation pathways. nih.gov

Given that 2'-Fluoro-2'-deoxycytidine is reported to inhibit HCV, it is highly probable that it follows a similar mechanism of action, being converted to its triphosphate form and subsequently inhibiting the NS5B RdRp. nih.govresearchgate.netovid.com

Broad-Spectrum Antiviral Activity against Diverse Viral Families

2'-Fluoro-2'-deoxycytidine has demonstrated a broad spectrum of antiviral activity, inhibiting the replication of various viruses from different families. nih.govresearchgate.netovid.com This wide range of activity underscores its potential as a broad-spectrum antiviral agent.

Borna Disease Virus (BDV), a neurotropic RNA virus, is the cause of Borna disease, a neurological disease affecting various warm-blooded animals. nih.govnih.gov 2'-Fluoro-2'-deoxycytidine has been shown to exhibit potent antiviral activity against BDV. nih.govnih.gov Studies have demonstrated that 2'-FdC can effectively inhibit the replication and spread of BDV in infected cells. nih.gov A significant advantage of 2'-FdC in this context is its negligible cytotoxicity compared to other nucleoside analogs like 1-beta-D-arabinofuranosylcytosine (Ara-C). nih.govnih.gov

Antiviral Activity of 2'-Fluoro-2'-deoxycytidine against Borna Disease Virus
CompoundEffectReference
2'-Fluoro-2'-deoxycytidine (2'-FdC)Potent antiviral activity against Borna Disease Virus (BDV) with negligible cytotoxicity. nih.govnih.gov
1-beta-D-arabinofuranosylcytosine (Ara-C)Antiviral activity against BDV but with significant cytotoxic side effects. nih.govnih.gov

2'-Fluoro-2'-deoxycytidine has shown significant inhibitory effects against various strains of influenza viruses. nih.gov It has demonstrated potent activity against low and highly pathogenic avian influenza H5N1 viruses, pandemic H1N1 viruses, and seasonal influenza viruses (H3N2 and influenza B) in cell culture. nih.gov The 90% inhibitory concentrations (IC90) for these viruses ranged from 0.69 µM to 7.3 µM in virus yield reduction assays. nih.gov

Inhibitory Activity of 2'-Fluoro-2'-deoxycytidine against Influenza Viruses
Influenza Virus StrainInhibitory Concentration (IC90)Reference
Thailand/2(Kan-1)/16/2004 (H5N1)0.69 µM nih.gov
B/Malaysia/2506/20047.3 µM nih.gov

The antiviral activity of 2'-Fluoro-2'-deoxycytidine extends to several members of the Bunyavirales order. nih.govovid.com In vitro studies have demonstrated its inhibitory effects against a range of bunyaviruses. In 50% cytopathic effect (CPE) inhibition assays, La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses were inhibited at concentrations ranging from 2.2 to 9.7 μM. nih.govovid.com In virus yield reduction (VYR) assays, Heartland and severe fever with thrombocytopenia syndrome (SFTS) viruses were inhibited at 0.9 and 3.7 μM, respectively. nih.gov Notably, 2'-FdC was found to be significantly more potent than ribavirin (B1680618) against these viruses. nih.gov

Inhibitory Activity of 2'-Fluoro-2'-deoxycytidine against Bunyaviruses
BunyavirusAssay TypeInhibitory Concentration (EC50/IC90)Reference
La Crosse VirusCPE Inhibition2.2 - 9.7 µM nih.govovid.com
Maporal VirusCPE Inhibition2.2 - 9.7 µM nih.govovid.com
Punta Toro VirusCPE Inhibition2.2 - 9.7 µM nih.govovid.com
Rift Valley Fever VirusCPE Inhibition2.2 - 9.7 µM nih.govovid.com
San Angelo VirusCPE Inhibition2.2 - 9.7 µM nih.govovid.com
Heartland VirusVirus Yield Reduction0.9 µM nih.gov
Severe Fever with Thrombocytopenia Syndrome VirusVirus Yield Reduction3.7 µM nih.gov

2'-Fluoro-2'-deoxycytidine has demonstrated considerable antiviral activity against several viruses belonging to the herpesvirus family. nih.govdocumentsdelivered.com It has been shown to be effective against Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), pseudorabies virus, and equine abortion virus. nih.govdocumentsdelivered.com The mechanism of action against herpesviruses involves the phosphorylation of 2'-FdC by the viral thymidine (B127349) kinase, followed by its incorporation into both viral and cellular DNA. nih.gov Its cytotoxic activity is reported to be approximately 10 times lower than that of araC. nih.gov

SARS-CoV-2 (for related 2'-fluoro nucleosides)

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, has spurred intensive research into antiviral therapies, including the investigation of nucleoside analogs. nih.gov While 2'-Fluoro-2'-deoxycytidine (2FdC) itself has demonstrated only marginal direct activity against SARS-CoV-2, the broader class of 2'-fluoro nucleosides and their analogs have shown significant promise. nih.gov The primary mechanism of action for these compounds is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the viral RNA genome. esmed.org

Once inside the host cell, these nucleoside analogs are metabolized into their active triphosphate form. news-medical.net This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleoside triphosphates, competing for incorporation into the nascent viral RNA chain by the RdRp. esmed.orgnews-medical.net The incorporation of the modified nucleoside can lead to premature termination of the growing RNA strand, a process known as chain termination. oup.com This disruption of viral replication effectively halts the proliferation of the virus.

Research has highlighted the potential of various 2'-fluoro-substituted nucleosides in combating SARS-CoV-2. For instance, the triphosphate form of Sofosbuvir, a 2'-fluoro, 2'-C-methyl-substituted uridine analog, has been shown to be incorporated by the SARS-CoV-2 RdRp, leading to the termination of the polymerase reaction. nih.gov Similarly, other nucleoside analogs have been identified as potential inhibitors of the SARS-CoV-2 RdRp. mdpi.com The antiviral activity of these compounds underscores the potential of targeting the viral polymerase with modified nucleosides as a therapeutic strategy for COVID-19. nih.gov

The table below summarizes the in vitro activity of 2'-Fluoro-2'-deoxycytidine and a related compound against SARS-CoV-2.

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2'-Fluoro-2'-deoxycytidineVero>10>100-
Gemcitabine (a related analog)Vero0.6>100>167

Interference with Nucleic Acid Synthesis and Repair

2'-Fluoro-2'-deoxycytidine and its analogs exert their biological effects by interfering with the fundamental processes of nucleic acid synthesis and repair. After cellular uptake, these compounds are phosphorylated to their active di- and triphosphate forms, which can then interact with key enzymes involved in DNA and RNA synthesis.

DNA Polymerase Inhibition and Chain Termination

The triphosphate form of 2'-Fluoro-2'-deoxycytidine (2'-FdCTP) can act as a substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA strands. nih.gov However, the presence of the fluorine atom at the 2' position of the sugar moiety can hinder the subsequent addition of the next nucleotide, thereby causing a disruption in the elongation of the DNA chain. This process, known as chain termination, is a critical mechanism by which many nucleoside analogs exert their cytotoxic and antiviral effects.

Studies on the related compound, 2',2'-difluorodeoxycytidine (gemcitabine), have shown that its triphosphate form competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerases alpha and epsilon. nih.gov Following its incorporation, a major pause in the polymerization process is observed after the addition of one more deoxynucleotide. nih.gov This "masked" chain termination is a distinctive feature of this class of compounds. Furthermore, the incorporated analog is not easily excised by the 3'→5' exonuclease activity of DNA polymerases, making the termination event more persistent. nih.gov

The table below illustrates the kinetic parameters of 2'-FdCTP and a related analog in comparison to the natural substrate dCTP for different DNA polymerases.

CompoundDNA PolymeraseKₘ (µM)Kᵢ (µM)
dCTPAlpha0.9-
2'-Fluoro-2'-deoxycytidine triphosphateAlpha110100
dCTPEpsilon1.2-
2',2'-difluorodeoxycytidine triphosphateEpsilon27.514.4

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn hampers DNA synthesis and repair.

2'-substituted deoxycytidine analogs, including those with fluorine substitutions, have been identified as potent inhibitors of ribonucleotide reductase. After being converted to their diphosphate (B83284) form within the cell, these analogs can bind to and inactivate the RNR enzyme. For example, (E)-2'-fluoromethylene-2'-deoxycytidine 5'-diphosphate has been shown to be a time-dependent inactivator of RNR from Escherichia coli. This inactivation involves the loss of an essential tyrosyl radical in the R2 subunit and alkylation of the R1 subunit of the enzyme.

Preclinical Pharmacological and Efficacy Investigations of 2 Fluoro 2 Deoxycytidine Analogs

In Vitro Antiviral Efficacy Studies

The antiviral potential of 2'-FdC and its related compounds has been extensively evaluated in laboratory settings. These studies have consistently demonstrated a broad spectrum of activity against numerous RNA and DNA viruses.

The in vitro antiviral activity of 2'-Fluoro-2'-deoxycytidine and its analogs has been assessed using a diverse range of established cell culture models and sophisticated viral replicon systems. These platforms are crucial for the initial screening and mechanistic evaluation of antiviral compounds.

For influenza virus research, Madin-Darby Canine Kidney (MDCK) cells are a standard model, and they have been used to demonstrate the inhibitory effects of 2'-FdC against various strains, including highly pathogenic avian influenza H5N1, pandemic H1N1, and seasonal influenza viruses. nih.govnih.gov Human tracheal cultures and chicken embryo fibroblasts have also been employed to confirm the broad-spectrum anti-influenza activity of related analogs like 2'-deoxy-2'-fluoroguanosine. nih.gov

The activity of 2'-FdC against hepatitis C virus (HCV) has been specifically demonstrated using a viral RNA replicon system in human hepatoma Huh-7 cells. nih.gov For herpesviruses, such as herpes simplex virus 1 (HSV-1), HSV-2, pseudorabies virus (PRV), and equine abortion virus, Baby Hamster Kidney (BHK-21) cells have served as the model system to show the compound's replicative inhibition. caymanchem.com

In the context of bunyavirus research, which includes phleboviruses like Rift Valley fever virus (RVFV) and La Crosse virus (LACV), Vero cells (African green monkey kidney epithelial cells) are commonly utilized for cytopathic effect (CPE) inhibition and virus yield reduction assays. nih.gov The antiviral activity of 2'-FdC and its analog gemcitabine against SARS-CoV-2 has also been evaluated in Vero CCL-81 cells and Calu-3 human lung epithelial cells. mdpi.comnih.gov Furthermore, the murine macrophage cell line RAW264.7 has been used to study the inhibitory effects of 2'-FdC on murine norovirus, a surrogate for human norovirus. eur.nl The compound's potent activity against Borna disease virus (BDV) has also been reported. nih.govnih.gov

The potency of 2'-Fluoro-2'-deoxycytidine (2'-FdC) and its analogs is quantified by determining their inhibitory concentrations in various viral systems. These values, typically expressed as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), indicate the concentration of the compound required to inhibit viral replication by half.

In studies using MDCK cells, 2'-FdC demonstrated potent activity against a wide array of influenza viruses. The 90% inhibitory concentrations (IC₉₀) ranged from 0.13 µM to 4.6 µM across various strains, including avian H5N1, pandemic H1N1, and seasonal H3N2 and influenza B viruses. nih.govnih.gov Specifically, IC₅₀ values against influenza A subtypes H1N1, H3N2, and H5N1, and influenza B virus were found to be 3.2, 0.59, 1.4, and 1.9 µM, respectively. caymanchem.com Another analog, 2'-deoxy-2'-fluorocytosine, showed an EC₅₀ of 2.6 µM against influenza virus. nih.gov

Against bunyaviruses, 2'-FdC inhibited La Crosse, Maporal, Punta Toro, Rift Valley fever, and San Angelo viruses in CPE assays with EC₅₀ values ranging from 2.2 to 9.7 μM. nih.gov In virus yield reduction assays, it inhibited Heartland and severe fever with thrombocytopenia syndrome (SFTS) viruses with IC₉₀ values of 0.9 and 3.7 μM, respectively. nih.gov

Investigations into its effect on SARS-CoV-2 revealed that 2'-FdC was marginally active with an EC₅₀ of 175.2 μM in Vero CCL-81 cells. mdpi.comnih.gov In contrast, its difluoro analog, gemcitabine, was highly potent with an EC₅₀ of 1.2 μM. mdpi.comnih.gov For murine norovirus, the IC₅₀ value of 2'-FdC in RAW264.7 cells was 20.92 µM. eur.nl

CompoundVirusCell LineInhibitory Concentration (µM)
2'-Fluoro-2'-deoxycytidineInfluenza A (H1N1)MDCKIC₅₀: 3.2
2'-Fluoro-2'-deoxycytidineInfluenza A (H3N2)MDCKIC₅₀: 0.59
2'-Fluoro-2'-deoxycytidineInfluenza A (H5N1)MDCKIC₅₀: 1.4
2'-Fluoro-2'-deoxycytidineInfluenza BMDCKIC₅₀: 1.9
2'-Fluoro-2'-deoxycytidineVarious Influenza StrainsMDCKIC₉₀: 0.13 - 4.6
2'-deoxy-2'-fluorocytosineInfluenza VirusMDCKEC₅₀: 2.6
2'-Fluoro-2'-deoxycytidineRift Valley Fever VirusVeroEC₅₀: 2.2 - 9.7
2'-Fluoro-2'-deoxycytidineSevere Fever with Thrombocytopenia Syndrome VirusVeroIC₉₀: 3.7
2'-Fluoro-2'-deoxycytidineHeartland VirusVeroIC₉₀: 0.9
2'-Fluoro-2'-deoxycytidineSARS-CoV-2Vero CCL-81EC₅₀: 175.2
GemcitabineSARS-CoV-2Vero CCL-81EC₅₀: 1.2
2'-Fluoro-2'-deoxycytidineMurine NorovirusRAW264.7IC₅₀: 20.92

In Vivo Antiviral Efficacy Studies in Animal Models

Following promising in vitro results, the efficacy of 2'-FdC has been evaluated in animal models for several viral diseases to understand its physiological effects and therapeutic potential in a whole-organism context.

The in vivo efficacy of 2'-Fluoro-2'-deoxycytidine (2'-FdC) against influenza viruses has been demonstrated in BALB/c mouse models. nih.govnih.gov In a lethal infection model with highly pathogenic avian influenza A/Vietnam/1203/2004 (H5N1), treatment with 2'-FdC significantly promoted the survival of infected mice. nih.gov When administered intraperitoneally, it protected 70-80% of mice from death. nih.gov Impressively, 2'-FdC remained significantly protective, saving 60% of the mice, even when treatment was initiated as late as 72 hours after virus exposure. nih.gov

Furthermore, 2'-FdC also showed efficacy in a pandemic H1N1 influenza A infection mouse model. Treatment significantly enhanced the survival of H1N1-infected mice by 50%. nih.govnih.gov Lungs harvested from treated mice exhibited minimal surface pathology and histopathology, and lung weights were lower compared to placebo controls. nih.gov Other related compounds, such as 2'-deoxy-2'-fluoroguanosine, have also shown protective effects in mouse models, reducing lung virus titers more effectively than other antivirals like amantadine or ribavirin (B1680618). nih.gov

The antiviral activity of 2'-Fluoro-2'-deoxycytidine (2'-FdC) has been assessed in mouse models of diseases caused by phleboviruses, such as Rift Valley fever virus (RVFV) and Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV). nih.govresearchgate.net

In mice infected with RVFV, treatment with 2'-FdC delayed mortality by approximately six days compared to the placebo group. nih.gov This treatment also led to a significant reduction in viral titers in the liver, spleen, and serum. nih.gov

For SFTSV-infected mice, 2'-FdC treatment prevented death. nih.govresearchgate.net The compound also significantly reduced viral loads in the liver, spleen, and serum. nih.govresearchgate.net However, in an encephalitic model of La Crosse virus (LACV) infection in mice, 2'-FdC did not provide protection, highlighting the challenges of treating neuroinvasive viral infections. nih.gov These findings suggest that 2'-FdC is a potential candidate for treating non-encephalitic bunyavirus infections. nih.gov

In Vitro Antiproliferative Activity in Cell Lines

While being investigated for antiviral properties, the antiproliferative or cytotoxic effects of nucleoside analogs like 2'-Fluoro-2'-deoxycytidine (2'-FdC) are also assessed to determine their therapeutic index. This is often represented by the 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed.

In antiviral assays against influenza viruses in MDCK cells, 2'-FdC showed low cytotoxicity, with a CC₅₀ value greater than 100 µM. caymanchem.com Similarly, in studies against SARS-CoV-2 in Vero CCL-81 cells, the CC₅₀ for both 2'-FdC and its analog gemcitabine was determined to be over 300 μM, indicating low toxicity in this cell line. mdpi.comnih.gov For murine norovirus studies in RAW264.7 cells, the CC₅₀ of 2'-FdC was found to be 1.768 mM (1768 µM), which is significantly higher than its antiviral effective concentration. eur.nl

The analog 5-Fluoro-2'-deoxycytidine is known to be a DNA methyltransferase (DNMT) inhibitor and can induce cell cycle arrest in tumor cells, demonstrating its antiproliferative activity. medchemexpress.comcancer.gov This highlights that while these compounds are explored for antiviral efficacy, their effects on cellular proliferation are also a key area of investigation, particularly for potential anticancer applications. cancer.govoup.com

CompoundCell LineCytotoxicity (CC₅₀)
2'-Fluoro-2'-deoxycytidineMDCK>100 µM
2'-Fluoro-2'-deoxycytidineVero CCL-81>300 µM
GemcitabineVero CCL-81>300 µM
2'-Fluoro-2'-deoxycytidineRAW264.71768 µM

Tumor Cell Line Sensitivity Studies

The cytotoxic and cytostatic effects of 2'-fluoro-2'-deoxycytidine and its analogs have been evaluated across a range of human tumor cell lines, demonstrating varied sensitivity depending on the specific compound and the cancer cell type. As a deoxycytidine analog, its mechanism of action is closely linked to cellular uptake and subsequent phosphorylation by deoxycytidine kinase (dCK), which is a critical step for its activation.

Studies on (E)-2'-deoxy-2'-(fluoromethylene)-cytidine (FMdC), an analog of 2'-fluoro-2'-deoxycytidine, revealed high toxicity towards various solid tumor cell lines. A comparison of its cytotoxicity in a human promyelocytic leukemia line (HL-60) and a human colorectal carcinoma line (COLO-205) showed that while dCK activity is significantly higher in cells of lymphoid origin, the effects of FMdC were detectable at lower concentrations in the solid tumor cell line. nih.gov This suggests that even low dCK activity in some solid tumor cells is sufficient to activate FMdC to cytotoxic levels. nih.gov

Another analog, 5-fluoro-2'-deoxycytidine (FdCyd), demonstrated significant cell growth inhibition in the colon cancer HCT-116 cell line. nih.gov Research has shown that FdCyd can induce cell cycle arrest at the G2/M checkpoint by activating the DNA damage response pathway. nih.gov Further investigations in hepatocellular carcinoma cell lines, including Hep3B, SMMC-7721, and HA22T/VGH, also confirmed that FdCyd induces significant cell growth inhibition and apoptosis. researchgate.net

The closely related compound gemcitabine (2',2'-difluorodeoxycytidine, dFdC) has been extensively studied. Its sensitivity is strongly dependent on the duration of exposure. For instance, in the A2780 ovarian carcinoma cell line, the IC50 (the concentration causing 50% growth inhibition) was 31 nM after 1 hour of exposure, which decreased to 0.6 nM after 48 hours of exposure. nih.gov This highlights the importance of sustained exposure for maximizing the cytotoxic potential of these types of nucleoside analogs.

The following table summarizes the inhibitory concentrations (IC50) of 2'-fluoro-2'-deoxycytidine analogs in various cancer cell lines.

Table 1: IC50 Values of 2'-Fluoro-2'-deoxycytidine Analogs in Human Cancer Cell Lines

Compound Cell Line Cancer Type IC50 Value (24h) IC50 Value (48h)
5-fluoro-2'-deoxycytidine (FdCyd) HCT-116 Colon Cancer 1.72 ± 0.23 µM 1.63 ± 0.21 µM

Data sourced from multiple studies. nih.govnih.gov

Evaluation in Tumor Sphere Models

Tumor sphere models are three-dimensional (3D) cell culture systems used to enrich for and study cancer stem cells (CSCs) or cells with stem-like properties. nih.govsigmaaldrich.com These models are considered more representative of the in vivo tumor microenvironment compared to traditional two-dimensional (2D) monolayer cultures. nih.govstemcell.com CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. sigmaaldrich.com Therefore, evaluating the efficacy of anticancer agents in tumor spheroid models provides valuable insights into their potential to target the CSC population and overcome chemoresistance. nih.govnih.gov

Spheroid cultures have been established for numerous cancer types, including breast, colon, glioma, and prostate cancer. nih.gov Studies have shown that cells grown in spheroids often exhibit increased resistance to chemotherapeutic drugs compared to their monolayer counterparts. researchgate.net For example, the IC50 values for drugs like gemcitabine have been shown to be significantly higher in 3D cultures of H1650 lung cancer cells compared to 2D cultures. researchgate.net

While the tumor sphere model is a critical tool for preclinical drug evaluation, specific studies investigating the effects of 2'-Fluoro-2'-deoxycytidine hydrochloride on tumor spheroid formation or targeting the cancer stem cell populations within these models are not extensively detailed in the currently available literature. Such investigations would be crucial for fully understanding its potential to eradicate the root of tumor recurrence and resistance.

In Vivo Antitumor Efficacy Studies in Xenograft Models

Preclinical in vivo studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, are essential for evaluating the antitumor efficacy of novel therapeutic agents in a more physiologically relevant setting. nih.gov

Human Tumor Xenograft Models

Analogs of 2'-fluoro-2'-deoxycytidine have demonstrated significant antitumor activity in various human tumor xenograft models.

(E)-2'-deoxy-2'-(fluoromethylene) cytidine (FMdC): This analog showed dose-dependent antitumor effects in nude mice bearing subcutaneous xenografts of human colon carcinoma. researchgate.net In another study, FMdC was evaluated in mice with human C33-A cervix cancer and U-87 MG glioblastoma xenografts, where it acted as a potent cytotoxic agent and also enhanced the efficacy of radiation therapy. altogenlabs.com

Gemcitabine (2',2'-difluorodeoxycytidine): This well-known analog has demonstrated good to excellent antitumor activity in a wide range of murine tumor models, proving to be substantially more active than the related compound cytarabine against solid tumors. nih.gov Its efficacy has been confirmed in xenograft models of pancreatic cancer and other solid tumors. researchgate.net

5-fluoro-2'-deoxycytidine (FdCyd): In studies on mice with Lewis lung carcinoma, an optimal treatment regimen of FdCyd administered with tetrahydrouridine (an inhibitor of cytidine deaminase to prevent rapid drug degradation) was shown to be effective. nih.govresearchgate.net

These studies collectively indicate that 2'-fluoro-substituted deoxycytidine analogs possess potent in vivo antitumor activity against a variety of human cancers. The efficacy is often dose-dependent and can be enhanced when combined with other treatment modalities like radiotherapy.

Correlation with Intratumoral Accumulation and Metabolism

The in vivo antitumor efficacy of 2'-fluoro-2'-deoxycytidine analogs is intrinsically linked to their uptake, accumulation, and metabolism within the tumor tissue. The primary mechanism involves phosphorylation of the parent nucleoside into its active triphosphate form, which can then exert its cytotoxic effects, primarily through incorporation into DNA and inhibition of key enzymes involved in DNA synthesis. nih.gov

Studies with gemcitabine (dFdC) in solid tumor cell lines have shown that in vitro sensitivity correlates with the accumulation and retention of its active triphosphate metabolite, dFdCTP. nih.gov For example, the highly sensitive A2780 ovarian cancer cells accumulated high levels of dFdCTP and retained them for over 24 hours. nih.gov This prolonged retention of the active metabolite is believed to be a key determinant of its antitumor activity. However, the correlation between dFdCTP accumulation and in vivo efficacy was reported to be less clear, suggesting that other factors within the complex tumor microenvironment also play a significant role. nih.gov

The metabolism of these analogs can also differ between tumor types, potentially explaining variations in efficacy. In HT-29 human colon carcinoma cells, dFdC exposure led to a profound depletion of the deoxyadenosine triphosphate (dATP) pool, a mechanism distinct from its effects in leukemic cells. researchgate.net This differential metabolic impact may account for the superior activity of gemcitabine in solid tumors compared to leukemias. researchgate.net

Furthermore, the enzyme cytidine deaminase (CDA) plays a crucial role by inactivating these analogs. Overexpression of CDA in a human gastric carcinoma xenograft model resulted in a substantial reduction in the antitumor effect of deoxycytidine analogs, indicating that the level of CDA expression within a tumor can be a key factor in determining drug susceptibility. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of nucleoside analogs is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help to elucidate how specific chemical modifications, such as the addition of a fluorine atom, influence the pharmacological properties of the compound.

Impact of 2'-Fluoro Substitution on Biological Activity

The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar ring has profound effects on the structure and biological activity of cytidine nucleosides. Fluorine is a small, highly electronegative atom that can act as a bioisostere of a hydroxyl group (–OH) or a hydrogen atom (–H). nih.gov

Key impacts of the 2'-fluoro substitution include:

Increased Stability: The strong electron-withdrawing nature of fluorine increases the stability of the glycosidic bond that links the sugar to the nucleobase. nih.govwikipedia.org This makes the nucleoside analog more resistant to degradation by enzymes like purine nucleoside phosphorylase and to hydrolysis in acidic conditions, which can enhance its metabolic stability and bioavailability. nih.govwikipedia.org

Conformational Locking: The 2'-substituent significantly influences the conformation (pucker) of the sugar ring. Introducing a 2'-fluoro group alters the stereo-electronic properties of the sugar, often locking it into a specific conformation. nih.gov This fixed conformation can affect how the nucleoside analog interacts with key enzymes such as polymerases and kinases, thereby modulating its biological potency. nih.gov

Modulation of Antiviral and Antitumor Activity: The effect of 2'-fluorination on biological activity can vary. For instance, while 2'-fluoro substitution increased the antiviral activity of some thymidine (B127349) analogs, it did not enhance the anti-HIV-1 activity of cytidine analogs. However, 2'-deoxy-2'-fluorocytidine (2'-FdC) has demonstrated notable antitumor and antiviral activities against other viruses. nih.gov The precise orientation of the fluorine atom is critical; for example, a 2'-"up" (arabino) configuration often correlates with anti-HIV activity, while a 2'-"down" (ribo) configuration can render the compound inactive. nih.gov

Influence of Modifications at Nucleobase and Other Sugar Positions

The therapeutic potential of 2'-fluoro-2'-deoxycytidine has spurred extensive research into analog development, focusing on modifications to the nucleobase and other positions on the pentose sugar ring. These structural alterations aim to enhance antiviral or anticancer efficacy, improve metabolic stability, and refine the selectivity profile of the parent compound. Structure-activity relationship (SAR) studies have revealed that even minor chemical changes can profoundly impact the pharmacological properties of these nucleosides. oup.com

Modifications at Other Sugar Positions

Alterations to the sugar moiety, beyond the defining 2'-fluoro substitution, have been a fruitful area of investigation. Introducing additional substituents at the 2'-carbon or modifying the 4'-position can significantly alter the conformational and electronic properties of the nucleoside, influencing its interaction with viral or cellular enzymes. oup.comnih.gov

One notable modification is the addition of a methyl group at the C-2' position. The resulting compound, β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (also known as PSI-6130), was identified as a highly specific and potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. oup.com This analog demonstrated significantly greater potency and an improved safety profile compared to the parent 2'-deoxy-2'-fluorocytidine (2'-FdC). oup.com The metabolism of PSI-6130 also leads to the formation of its uridine (B1682114) counterpart, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, which is also a potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), although the triphosphate of PSI-6130 is the more potent of the two. nih.gov

Modifications at the C-4' position of the sugar have also yielded compounds with significant biological activity. A series of 2'-deoxy-4'-azido nucleosides demonstrated potent anti-HIV activity, highlighting the impact of the electron-withdrawing azide group on the sugar's conformation. nih.gov Another key analog is ALS-8112, a 4′-chloromethyl-2′-deoxy-2′-fluorocytidine analog, whose prodrug was evaluated in clinical trials for the treatment of respiratory syncytial virus (RSV) infections. nih.gov

Preclinical Efficacy of 2'-Fluoro-2'-deoxycytidine Analogs with Sugar Modifications

CompoundModificationTarget/ModelActivity MetricFindingCitation
2'-Deoxy-2'-fluorocytidine (2'-FdC)Parent CompoundHCV RepliconEC905.0 µM oup.com
β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130)C-2' MethylHCV NS5B PolymeraseMore potent and safer than 2'-FdC oup.com
2'-Deoxy-4'-azido nucleosidesC-4' AzidoHIVPotent anti-HIV activity nih.gov
ALS-8112C-4' ChloromethylRSVEvaluated for anti-RSV activity nih.gov

Modifications at the Nucleobase

Altering the pyrimidine (B1678525) base of 2'-fluoro-2'-deoxycytidine has been another key strategy to develop analogs with improved anticancer properties. Fluorination at the 5-position of the cytosine ring, for example, has been shown to enhance cytotoxic activity.

In one study, 2'-deoxy-2'-methylidenecytidine was compared with its 5-fluoro-substituted analog, 2'-deoxy-2'-methylidene-5-fluorocytidine. nih.gov Both compounds demonstrated potent anticancer activity against a range of murine and human cancer cell lines, including L1210 leukemia and CCRF-CEM lymphoblastic leukemia. nih.gov The research indicated that both analogs required cytoplasmic deoxycytidine kinase (dCK) for their action and exhibited lower binding affinity for cytidine/deoxycytidine deaminase compared to the established anticancer drug ara-C, suggesting they may be more resistant to metabolic deamination. nih.gov

Anticancer Activity (ED50) of Nucleobase-Modified Analogs

CompoundCell LineED50 (µM)Citation
2'-Deoxy-2'-methylidene-5-fluorocytidineL1210 Leukemia1.2 nih.gov
CCRF-CEM Leukemia0.05 nih.gov
2'-Deoxy-2'-methylidenecytidineL1210 Leukemia0.3 nih.gov
CCRF-CEM Leukemia0.03 nih.gov

Combined Sugar and Nucleobase Modifications

Some of the most potent analogs feature modifications on both the sugar and the nucleobase. Clofarabine, for instance, is a second-generation nucleoside analog that combines a fluorine atom at the 2'-position of an arabinose sugar with a chlorine atom at the 2-position of an adenine base. mdpi.com This combination results in a compound with high resistance to enzymatic degradation by purine nucleoside phosphorylase and increased metabolic stability. mdpi.com Clofarabine has demonstrated significant anticancer activity by inhibiting DNA synthesis and ribonucleotide reductase, leading to apoptosis. mdpi.com It has shown in vitro activity against various colon tumor cell lines with IC50 values in the sub-micromolar range. mdpi.com

In Vitro Anticancer Activity of Clofarabine

CompoundModificationCell LineIC50 (µM)Citation
Clofarabine2-chloro-adenine base + 2'-fluoro-arabinose sugarHCT1160.12 - 0.67 mdpi.com
HT-290.12 - 0.67 mdpi.com
DLD-10.12 - 0.67 mdpi.com
WiDr0.12 - 0.67 mdpi.com

Applications in Advanced Research Technologies and Probes Utilizing Fluorinated Nucleosides

Engineering of Human Nucleoside Kinases for Research Applications

Human deoxynucleoside kinases (dNKs) are enzymes that play a crucial role in the salvage pathway of nucleoside metabolism, phosphorylating deoxynucleosides to their monophosphate forms. nih.gov The engineering of these kinases, particularly human 2'-deoxycytidine (B1670253) kinase (dCK), has become a significant strategy for developing novel diagnostic and therapeutic systems. nih.govacs.org By modifying the enzyme's active site and substrate specificity, researchers can create kinases tailored for specific applications, such as activating prodrugs or trapping imaging probes within cells. nih.govresearchgate.net

A key challenge in developing highly specific molecular tools is distinguishing between natural and synthetic molecules within a biological system. Nature almost exclusively uses D-nucleosides, creating an opportunity to develop orthogonal systems based on their mirror-image counterparts, L-nucleosides. Researchers have successfully re-engineered human 2'-deoxycytidine kinase (dCK) to preferentially phosphorylate unnatural L-nucleoside analogs over their natural D-enantiomers. nih.govnih.govacs.org

This redesign was achieved through a semi-rational approach that combined computational modeling with kinetic and structural data. nih.govacs.org By generating and screening focused libraries of kinase variants, researchers identified specific amino acid substitutions, often distant from the active site, that could invert the enzyme's stereoselectivity. nih.govnih.gov For instance, mutations at positions 55, 130, and 191 were found to shift the enantioselectivity in favor of the unnatural nucleoside L-thymidine. acs.orgnih.gov Recombining these individual beneficial mutations yielded optimized kinase variants with significantly improved catalytic performance for L-nucleosides and reduced activity for the natural D-nucleosides. nih.govacs.org These engineered enzymes can effectively act as reporter genes, creating a system that interacts specifically with exogenously supplied L-nucleoside probes. nih.gov

Below is a table detailing the kinetic parameters of an engineered dCK variant (B8-II) compared to the wild type, demonstrating its enhanced selectivity for the L-nucleoside analog L-FMAU over natural D-nucleosides.

Enzyme VariantSubstrateKM (μM)kcat (s⁻¹)Specificity Constant (kcat/KM) (M⁻¹s⁻¹)
Wild-Type dCK d-dC1.28.57.1 x 10⁶
d-Thy8000.0056.3 x 10⁰
L-FMAU>5000--
Engineered dCK (B8-II) d-dC251.56.0 x 10⁴
d-Thy400.12.5 x 10³
L-FMAU101.51.5 x 10⁵
Data adapted from a study on redesigning human 2'-deoxycytidine kinase enantioselectivity. acs.org

The engineered L-selective nucleoside kinases serve as the core of sophisticated reporter gene/probe systems for noninvasive molecular imaging techniques like Positron Emission Tomography (PET). nih.govacs.org PET imaging allows for the visualization of biological processes in living subjects by detecting positron-emitting radionuclides. nih.gov The system functions via a two-component approach: a reporter gene (the engineered kinase) and a reporter probe (an isotopically labeled nucleoside analog). nih.govnih.gov

In this system, the engineered kinase gene is introduced into target cells. nih.gov These cells are then exposed to a probe, such as an L-nucleoside analog labeled with a radionuclide (e.g., ¹⁸F). nih.gov The engineered kinase, expressed only in the target cells, selectively phosphorylates the L-nucleoside probe. nih.govacs.org This phosphorylation traps the radioactive probe inside the cell, leading to its accumulation. nih.govnih.gov The concentrated radionuclide signal can then be detected by a PET scanner, providing a high-contrast image that reveals the location and extent of the cells expressing the reporter gene. acs.orgnih.gov This technology is particularly promising for tracking cell-based therapies and monitoring gene expression in real-time. nih.gov

Role in Oligonucleotide Therapeutics Design

Oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, represent a powerful class of drugs that can modulate gene expression with high specificity. oligotherapeutics.orgoup.com However, natural oligonucleotides are rapidly degraded by nucleases in the body. oup.com Chemical modifications are essential to confer drug-like properties, including enhanced stability, target affinity, and favorable biodistribution. oup.comnih.gov The 2'-fluoro modification, as found in 2'-Fluoro-2'-deoxycytidine, is a cornerstone of this chemical strategy. oligotherapeutics.orgoup.com

Incorporating 2'-Fluoro-2'-deoxycytidine and other 2'-fluorinated nucleosides into oligonucleotide chains is a widely used strategy to enhance their therapeutic potential. oup.com The fluorine atom at the 2'-position significantly increases the oligonucleotide's resistance to nuclease degradation. oup.comnih.gov This modification also locks the sugar pucker into a conformation that is favorable for binding to complementary RNA targets, thereby increasing the thermal stability of the resulting duplex. iu.edunih.gov

This enhanced stability is critical for the efficacy of therapeutic oligonucleotides. For example, oligo-2'-fluoronucleotide N3'→P5' phosphoramidates form exceptionally stable duplexes with complementary DNA and RNA, with the melting temperature (Tm) increasing by approximately 4°C to 5°C per modification compared to standard phosphodiester oligomers. nih.gov This increased stability and nuclease resistance allow for less frequent dosing and a prolonged duration of action. nih.govnih.gov The favorable properties conferred by 2'-fluoro modifications have led to their inclusion in numerous therapeutic aptamers and siRNAs, validating their importance as a building block for stabilized oligonucleotides. oligotherapeutics.orgnih.govtrilinkbiotech.com

The table below illustrates the impact of 2'-fluoro modifications on the thermal stability of nucleic acid duplexes.

Duplex TypeSequenceMelting Temperature (Tm)
DNA-RNA (Unmodified)5'-d(GCGTGCGT)-3' / 3'-r(CGCACGCA)-5'55.0 °C
2'-F RNA-RNA (Modified)5'-f(GCGUGCGU)-3' / 3'-r(CGCACGCA)-5'75.5 °C
Data represents typical increases in thermal stability and is illustrative of findings in the field. nih.gov

Theoretical and Computational Studies of 2 Fluoro 2 Deoxycytidine

Molecular Modeling and Docking Simulations of Enzyme Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as the active form of 2'-FdC, binds to the active site of a target enzyme. For nucleoside analogs like 2'-FdC, the primary targets are viral polymerases. The compound must first be anabolized in the cell to its active triphosphate form, 2'-fluoro-2'-deoxycytidine triphosphate (FdCTP). This active metabolite then competes with the natural corresponding nucleoside triphosphate for incorporation into the growing viral RNA or DNA chain.

Docking simulations theoretically place FdCTP into the three-dimensional structure of a viral polymerase, such as Hepatitis C Virus (HCV) NS5B polymerase or other viral RNA-dependent RNA polymerases (RdRp). nih.govmdpi.com The simulations calculate the most stable binding pose (conformation) and estimate the binding affinity, often expressed as a docking score or binding free energy. These calculations model the non-covalent interactions between FdCTP and the amino acid residues in the enzyme's active site, including:

Hydrogen bonds: Formed between the hydrogen bond donors and acceptors on the nucleoside analog and the protein.

Hydrophobic interactions: Between the nonpolar parts of the ligand and enzyme.

Electrostatic interactions: Between charged or polar groups.

Studies on the triphosphate form of 2'-FdC (dCflTP) have shown it acts as a substrate for both RNA- and DNA-dependent DNA polymerases. nih.gov For instance, with avian myeloblastosis virus (AMV) reverse transcriptase, dCflTP is incorporated into the DNA chain. nih.gov The efficiency of this incorporation can be compared to the natural substrate, dCTP, by examining their Michaelis-Menten constants (Km), where a lower Km value indicates higher affinity. Molecular dynamics simulations can further refine these static docking poses, providing insights into the stability of the enzyme-ligand complex over time and how the binding of the inhibitor might induce conformational changes in the enzyme. youtube.comnih.gov

Table 1: Comparative Michaelis-Menten Constants (Km) for dCflTP and dCTP with Viral and Eukaryotic Polymerases
EnzymeSubstrateApparent Km (μM)
AMV Reverse TranscriptasedCTP0.14
dCflTP7
DNA Polymerase alpha (Xenopus laevis)dCTP0.6
dCflTP7000

Data sourced from Aoyama et al., 1985. nih.gov

Quantum Chemical Calculations on Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like 2'-FdC. researchgate.net These methods provide a fundamental understanding of molecular structure, stability, and chemical reactivity.

Key properties calculated for 2'-FdC include:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of the atoms in the molecule, predicting bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), which are critical for predicting how the molecule will interact with its biological target. nih.gov

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and the strength of intramolecular interactions, such as hydrogen bonds, which stabilize the molecule's conformation. nih.gov

The introduction of the highly electronegative fluorine atom at the 2'-position significantly influences the electronic properties of the sugar ring. oup.comiu.edu This alteration affects the sugar pucker conformation and the stability of the glycosidic bond, which in turn influences how the molecule is recognized and processed by kinases and polymerases. Quantum chemical calculations can precisely quantify these electronic effects. nih.govrsc.org

Table 2: Representative Electronic Properties of Nucleoside Analogs Calculated via DFT
Calculated PropertySignificance
HOMO EnergyIndicates electron-donating capability.
LUMO EnergyIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and kinetic stability.
Dipole MomentMeasures the polarity of the molecule, affecting solubility and binding.
PolarizabilityIndicates how easily the electron cloud is distorted, influencing non-covalent interactions.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the target enzyme is unknown or when designing new molecules based on known active compounds. nih.govnih.gov A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. mdpi.comvolkamerlab.org

For 2'-FdC, a pharmacophore model would be developed by analyzing its structure and the structures of other related, active nucleoside analogs. The key features would likely include:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygen and ring nitrogens of the cytosine base).

Hydrogen Bond Donors (e.g., the amine group on the cytosine base and hydroxyl groups on the sugar).

A Hydrophobic Feature (represented by the sugar ring).

The specific 3D spatial arrangement of these features.

This model serves several purposes in drug design: mdpi.com

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large databases of chemical compounds to identify new molecules that possess the required features and may have similar antiviral activity. bbrc.in

Scaffold Hopping: It helps in designing novel chemical scaffolds that are structurally different from 2'-FdC but still present the key pharmacophoric features, potentially leading to compounds with improved properties or novel intellectual property. sygnaturediscovery.com

Structure-Activity Relationship (SAR) Analysis: It helps to rationalize the observed SAR of a series of analogs. For example, studies on derivatives of 2'-FdC, such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine, have shown that modifications at the 2'-C position can significantly enhance potency against HCV. umn.edu This information is invaluable for refining pharmacophore models and guiding the design of next-generation inhibitors.

Q & A

Q. What are the recommended methodologies for synthesizing 2'-fluoro-2'-deoxycytidine hydrochloride, and how do microbial production approaches compare to chemical synthesis?

Microbial synthesis leverages engineered strains (e.g., E. coli) to produce cytidine derivatives via enzymatic pathways, offering advantages in sustainability and reduced toxic byproducts compared to traditional chemical methods involving fluorination of deoxycytidine precursors . Key steps include optimizing fermentation conditions (pH, temperature) and using high-throughput enzymatic assays to monitor yield . Validation via HPLC or LC-MS is critical to confirm purity and structural integrity.

Q. How can researchers confirm the structural identity and purity of this compound?

X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally analogous compounds like 2'-deoxycytidine hydrochloride . Complementary techniques include:

  • NMR spectroscopy : To verify fluorine substitution at the 2'-position and assess glycosidic bond conformation.
  • Mass spectrometry (MS) : For molecular weight confirmation and detecting impurities .
  • Elemental analysis : To validate stoichiometry of the hydrochloride salt .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general guidelines for fluorinated nucleosides apply:

  • Use PPE (gloves, lab coats, eye protection) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How does this compound inhibit ribonucleotide reductase (RNR), and what experimental approaches can resolve mechanistic contradictions?

The compound acts as a substrate analog, competing with native nucleotides for RNR active sites. Studies using [³H]-labeled 2'-fluoro-2'-deoxycytidine triphosphate (F2CTP) revealed covalent trapping of the sugar moiety onto RNR, suggesting irreversible inactivation . To address conflicting data on inactivation pathways:

  • Employ stoichiometric analysis (e.g., quantifying trapped sugar-protein adducts via radiolabeling).
  • Use site-directed mutagenesis to identify critical cysteine residues involved in catalysis .

Q. What role does this compound play in modulating DNA methyltransferase (DNMT) activity, and how can researchers design experiments to assess its epigenetic effects?

The fluorine substitution at the 2'-position enhances metabolic stability, enabling incorporation into DNA and subsequent inhibition of DNMT1. Experimental design considerations:

  • Treat cell lines (e.g., HCT-116 colon cancer cells) with varying doses and measure DNMT1 expression via Western blotting or qPCR .
  • Perform bisulfite sequencing to quantify global DNA methylation changes .
  • Compare efficacy with analogs like 5-aza-2'-deoxycytidine to evaluate specificity .

Q. How can researchers evaluate the antiviral potential of this compound against RNA viruses like SARS-CoV-2?

Methodology includes:

  • Plaque reduction assays : To measure viral load inhibition in Vero E6 cells.
  • Combination studies : Co-administer with remdesivir or other antivirals to assess synergy.
  • Mechanistic studies : Use RT-qPCR to monitor viral RNA replication kinetics and probe for mutagenic effects via sequencing .

Q. What strategies enhance the nuclease resistance of therapeutic ribozymes incorporating 2'-fluoro-2'-deoxycytidine modifications?

Incorporate 2'-fluoro modifications at specific positions in ribozyme sequences to block endonuclease cleavage. Experimental validation:

  • Use gel electrophoresis to compare degradation rates of modified vs. unmodified ribozymes in serum.
  • Test activity in cell culture models (e.g., N-ras/luciferase fusion systems) to confirm functional stability .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across different studies?

Potential factors include variations in:

  • Cell line sensitivity (e.g., cancer vs. primary cells).
  • Assay conditions (e.g., incubation time, serum concentration).
  • Metabolite conversion efficiency (e.g., intracellular phosphorylation to active triphosphate form). Standardize protocols using dose-response curves with internal controls (e.g., gemcitabine) and validate via orthogonal assays (e.g., apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.